molecular formula C16H21ClN2O2 B1437888 [2-(3,4-Dimethoxy-phenyl)-ethyl]-pyridin-4-yl-methyl-amine hydrochloride CAS No. 1185293-57-5

[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyridin-4-yl-methyl-amine hydrochloride

Cat. No. B1437888
M. Wt: 308.8 g/mol
InChI Key: DMCSXPXFQXTOAP-UHFFFAOYSA-N
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Description

“[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyridin-4-yl-methyl-amine hydrochloride” is a chemical compound. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .

Scientific Research Applications

Enhanced Solubility in Metal Complexes

A study by (Liang et al., 2009) explored the use of tris((6-phenyl-2-pyridyl)methyl)amine derivatives, enhancing solubility in both organic and aqueous solvents. These compounds, including derivatives of the specified chemical, maintain hydrophobic cavities in zinc complexes and are investigated for their binding properties with metal ions like Zn(2+) and Cu(2+). The fluorescence properties of these complexes suggest their potential in applications where metal ion detection and interaction are vital.

Synthesis and Characterization in Copper(I) Complexes

(Dehghanpour et al., 2007) synthesized new ligands similar to the target compound and their corresponding copper(I) complexes. These were characterized by various spectroscopic methods and crystal structure analyses, revealing a distorted tetrahedral coordination around the copper(I) center. This suggests potential applications in the synthesis of metal-organic frameworks and catalysis.

Synthesis of Functionalized Pyrano[3,2‐c]pyridines

In the realm of heterocyclic chemistry, (El-Essawy et al., 2007) investigated the reaction of certain pyridones with diethyl malonates leading to the formation of pyrano[3,2‐c]pyridines. This demonstrates the compound's role in the synthesis of complex heterocyclic structures, which are significant in pharmaceutical research and material science.

Applications in G-Quadruplex Stabilization and Cytotoxic Activity

A study by (Blankson et al., 2013) demonstrated the use of pyridyl polyoxazoles, derivatives of the target compound, as selective G-quadruplex stabilizers with cytotoxic activity. This suggests potential applications in cancer therapy and the study of DNA-protein interactions.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2.ClH/c1-19-15-4-3-13(11-16(15)20-2)5-10-18-12-14-6-8-17-9-7-14;/h3-4,6-9,11,18H,5,10,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCSXPXFQXTOAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CC=NC=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662965
Record name 2-(3,4-Dimethoxyphenyl)-N-[(pyridin-4-yl)methyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyridin-4-yl-methyl-amine hydrochloride

CAS RN

1185293-57-5
Record name 4-Pyridinemethanamine, N-[2-(3,4-dimethoxyphenyl)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185293-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dimethoxyphenyl)-N-[(pyridin-4-yl)methyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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